molecular formula C9H12NO6P B1672509 Fenitrooxone CAS No. 2255-17-6

Fenitrooxone

Cat. No.: B1672509
CAS No.: 2255-17-6
M. Wt: 261.17 g/mol
InChI Key: MJNAIAPNXYJWCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fenitrooxone can be synthesized through the oxidation of fenitrothion. The process involves the use of oxidizing agents such as hydrogen peroxide or sodium periodate under controlled conditions to convert fenitrothion to this compound. The reaction typically occurs in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound involves large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The process is carried out in reactors equipped with temperature and pressure control systems to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Fenitrooxone undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized products.

    Reduction: Reduction reactions can convert this compound back to fenitrothion or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium periodate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed:

Scientific Research Applications

Fenitrooxone has several scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of organophosphorus compounds in various chemical reactions.

    Biology: Investigated for its effects on biological systems, particularly its interaction with enzymes and other proteins.

    Medicine: Studied for its potential use in developing new insecticides and pharmaceuticals.

    Industry: Used in the development of new agricultural chemicals and pest control agents.

Comparison with Similar Compounds

    Fenitrothion: The parent compound of fenitrooxone, used as an insecticide.

    Chlorpyrifos: Another organophosphorus insecticide with a similar mode of action.

    Malathion: An organophosphorus insecticide with a broader spectrum of activity.

Uniqueness: this compound is unique due to its specific structure, which allows it to be a potent inhibitor of acetylcholinesterase. Its oxygen analog form makes it more reactive compared to its parent compound, fenitrothion . This increased reactivity enhances its effectiveness as an insecticide, making it a valuable compound in pest control .

Properties

IUPAC Name

dimethyl (3-methyl-4-nitrophenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12NO6P/c1-7-6-8(4-5-9(7)10(11)12)16-17(13,14-2)15-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNAIAPNXYJWCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OP(=O)(OC)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177084
Record name Fenitrooxone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2255-17-6
Record name Fenitrooxon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2255-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenitrooxone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002255176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenitrooxone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEP Oxon
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenitrooxone
Reactant of Route 2
Reactant of Route 2
Fenitrooxone
Reactant of Route 3
Reactant of Route 3
Fenitrooxone
Reactant of Route 4
Reactant of Route 4
Fenitrooxone
Reactant of Route 5
Fenitrooxone
Reactant of Route 6
Reactant of Route 6
Fenitrooxone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.